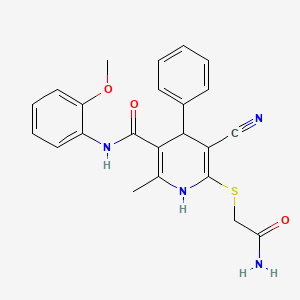

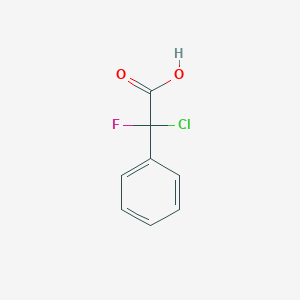

![molecular formula C18H13N3O2S B2698767 (E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 586995-07-5](/img/structure/B2698767.png)

(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate, also known as MBCV, is a chemical compound that has been extensively studied for its potential applications in scientific research. MBCV belongs to the family of benzo[d]thiazole derivatives, which have been shown to possess a wide range of biological activities.

科学的研究の応用

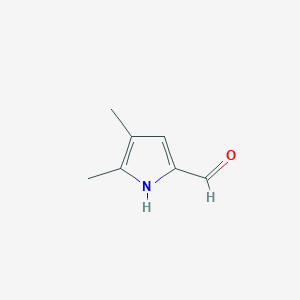

Synthesis of Imidazoles

The compound you’ve mentioned serves as a valuable precursor for the synthesis of imidazoles. Researchers have developed a new synthetic pathway to create substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols. Benzo[d]oxazol-2-yl (aryl(thienyl))methanimines play a crucial role as key intermediates in this process. The formation of an imidazole ring involves the opening of one benzoxazole ring followed by ring closure through intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .

Excited State Proton Transfer

Solvent effects play a significant role in the excited state intramolecular proton transfer (ESIPT) reaction of this compound. By analyzing potential energy curves, researchers have observed that increasing solvent polarity gradually inhibits the ESIPT reaction. Understanding these mechanisms can aid in developing new products for optoelectronics and analytical tools .

Aggregation-Induced Emission (AIE) Behavior

This compound exhibits aggregation-induced emission (AIE) behavior. Its single-crystal X-ray structure reveals a planar arrangement with a dihedral angle between two aromatic rings of less than 30 degrees. Such AIE luminogens have applications in materials with enhanced fluorescence properties .

Antimicrobial Potential

Biological screening has identified promising antimicrobial potential for some derivatives of this compound. These derivatives exhibit MIC (minimum inhibitory concentration) values ranging from 6.25 to 50 μg/mL. Further structure-activity relationship (SAR) studies can facilitate the development of novel antimicrobial agents .

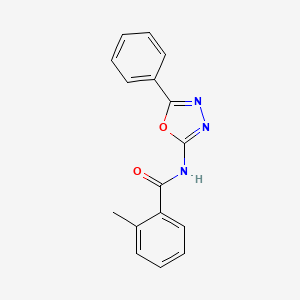

Anti-Mycobacterial Agents

In the search for new anti-mycobacterial agents, imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have shown importance. Researchers have designed, predicted in silico, and synthesized novel compounds in these series. These compounds hold potential for combating mycobacterial infections .

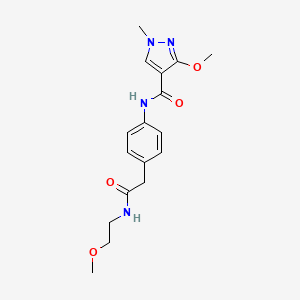

Functional Materials in Electronics

Beyond biological applications, 1,2,3-dithiazoles (from which this compound originates) serve as efficient precursors for functional materials in electronics and spintronics. Their chemistry remains an active area of investigation, with potential applications in electronic devices .

特性

IUPAC Name |

methyl 2-[[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c1-23-18(22)13-6-2-3-7-14(13)20-11-12(10-19)17-21-15-8-4-5-9-16(15)24-17/h2-9,11,20H,1H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJRJGHHORQTBH-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[3-(azetidin-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride](/img/structure/B2698693.png)

![[1-Methyl-5-(propoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2698696.png)

![6-(4-fluorophenyl)-3-(piperidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2698703.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2698704.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2698705.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2698707.png)